Mc-Gly-Gly-Phe-Gly-PAB-OH
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Overview
Description
Mc-Gly-Gly-Phe-Gly-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapy, as they connect the cytotoxic drug to the antibody, allowing for precise delivery to cancer cells .
Preparation Methods
The synthesis of Mc-Gly-Gly-Phe-Gly-PAB-OH involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acids. The final step involves the deprotection of the peptide and the attachment of the para-aminobenzoic acid (PAB) moiety . Industrial production methods often utilize solid-phase peptide synthesis (SPPS) due to its efficiency and scalability .
Chemical Reactions Analysis
Mc-Gly-Gly-Phe-Gly-PAB-OH undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug upon reaching the target site.
Substitution Reactions: The peptide bonds can undergo substitution reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the breakdown of the peptide bonds.
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection and various coupling agents like HATU or DIC for peptide bond formation . The major products formed from these reactions are the individual amino acids and the cytotoxic drug .
Scientific Research Applications
Mc-Gly-Gly-Phe-Gly-PAB-OH is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Its cleavable nature allows for the precise release of the cytotoxic drug at the target site, minimizing damage to healthy cells . Additionally, it is used in various research applications to study peptide synthesis and drug delivery mechanisms .
Mechanism of Action
The mechanism of action of Mc-Gly-Gly-Phe-Gly-PAB-OH involves the cleavage of the linker upon reaching the target site, releasing the cytotoxic drug . The molecular targets include cancer cells, where the antibody component of the ADC binds to specific antigens on the cell surface . The pathways involved include endocytosis and subsequent lysosomal degradation, leading to the release of the drug inside the cancer cell .
Comparison with Similar Compounds
Mc-Gly-Gly-Phe-Gly-PAB-OH is unique due to its specific sequence and cleavable nature. Similar compounds include:
This compound TFA: A variant with trifluoroacetic acid as a counterion.
Non-cleavable Linkers: These linkers do not release the drug upon reaching the target site, leading to different pharmacokinetics and dynamics.
Acid Cleavable Linkers: These linkers are cleaved under acidic conditions, often found in the tumor microenvironment.
Properties
Molecular Formula |
C32H38N6O8 |
---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C32H38N6O8/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43)/t25-/m0/s1 |
InChI Key |
CTYXSHFYZMWMPD-VWLOTQADSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
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